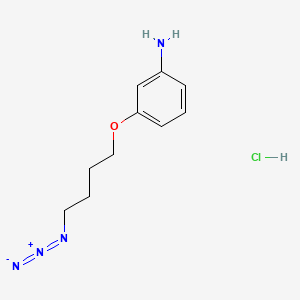
3-(4-Azidobutoxy)anilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Azidobutoxy)anilinehydrochloride is an organic compound with a molecular formula of C10H15ClN4O. It is a derivative of aniline, where the aniline ring is substituted with a 4-azidobutoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidobutoxy)anilinehydrochloride typically involves the following steps:
Preparation of 4-azidobutanol: This can be achieved by reacting 4-bromobutanol with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
O-Alkylation of aniline: The 4-azidobutanol is then reacted with aniline in the presence of a base such as potassium carbonate (K2CO3) to form 3-(4-azidobutoxy)aniline.
Formation of hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Azidobutoxy)anilinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: 3-(4-Aminobutoxy)aniline.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Azidobutoxy)anilinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.
Wirkmechanismus
The mechanism of action of 3-(4-Azidobutoxy)anilinehydrochloride is primarily related to its azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and can be used to target specific molecular sites, making the compound useful in bioconjugation and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidobutylamine: Similar structure but lacks the aromatic aniline ring.
3-(4-Azidobutoxy)phenol: Similar structure but with a phenol group instead of an aniline group.
4-Azidobutylbenzene: Similar structure but with a benzene ring instead of an aniline ring.
Uniqueness
3-(4-Azidobutoxy)anilinehydrochloride is unique due to the presence of both an azido group and an aniline ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
Eigenschaften
Molekularformel |
C10H15ClN4O |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
3-(4-azidobutoxy)aniline;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c11-9-4-3-5-10(8-9)15-7-2-1-6-13-14-12;/h3-5,8H,1-2,6-7,11H2;1H |
InChI-Schlüssel |
XEBUOSYITRKJDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCN=[N+]=[N-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


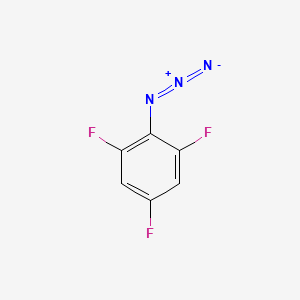
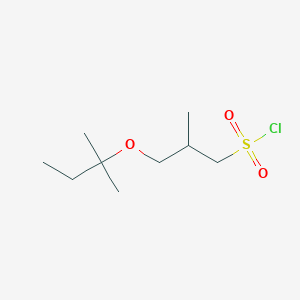
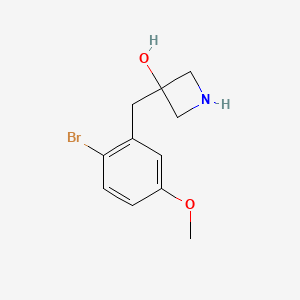
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)

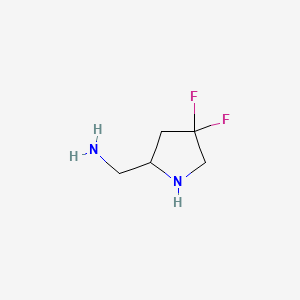


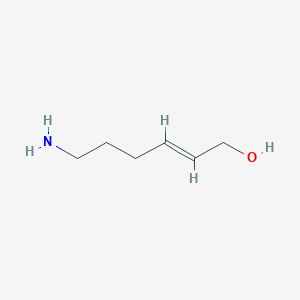
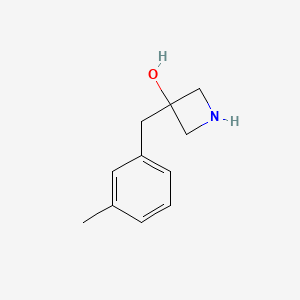

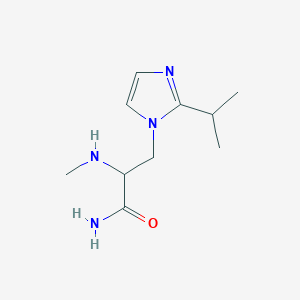

![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)
